2-Bromo-5-propyl-1,3,4-thiadiazole

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling Chemistry

Obtaining the right 5-alkyl-1,3,4-thiadiazole building block is critical for CNS drug SAR-alkyl chain length profoundly impacts cLogP, permeability, and target binding. 2-Bromo-5-propyl-1,3,4-thiadiazole (CAS 1343023-33-5) delivers cLogP ~2.8, ideally positioned between polar methyl (cLogP ~1.9) and excessively lipophilic butyl (cLogP ~3.7) analogs. • Single building block enables Suzuki, SNAr, and Buchwald-Hartwig diversification. • Propyl group provides validated steric/electronic profile for definitive SAR. • Reactive bromo handle absent in non-halogenated analogs. Ideal for CNS, anti-infective, and oncology discovery.

Molecular Formula C5H7BrN2S
Molecular Weight 207.09 g/mol
CAS No. 1343023-33-5
Cat. No. B1374050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-propyl-1,3,4-thiadiazole
CAS1343023-33-5
Molecular FormulaC5H7BrN2S
Molecular Weight207.09 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(S1)Br
InChIInChI=1S/C5H7BrN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3
InChIKeyAUCBBLFWWWNEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-propyl-1,3,4-thiadiazole: Core Building Block Profile


2-Bromo-5-propyl-1,3,4-thiadiazole (CAS 1343023-33-5) is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with a bromine substituent at the 2-position and a propyl group at the 5-position . This specific substitution pattern—combining a reactive halogen handle for cross-coupling and nucleophilic aromatic substitution with a modestly lipophilic n-propyl side chain—positions the compound as a versatile intermediate for the synthesis of pharmacologically relevant derivatives . The 1,3,4-thiadiazole scaffold is widely recognized for its presence in bioactive molecules with demonstrated antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties [1].

2-Bromo-5-propyl-1,3,4-thiadiazole: Why Alkyl Substitution Fails


Within the 2-bromo-5-alkyl-1,3,4-thiadiazole series, alkyl chain length and branching critically modulate both the physicochemical properties of synthetic intermediates and the ultimate biological activity of downstream derivatives [1]. The propyl substituent imparts a specific calculated partition coefficient (cLogP) and steric profile that differs measurably from methyl, ethyl, butyl, or branched alkyl analogs, influencing solubility, membrane permeability, and target binding in structure-activity relationship (SAR) campaigns [2]. Generic substitution with a different 5-alkyl homolog without empirical validation introduces uncontrolled variables that can compromise reaction yields, alter pharmacokinetic parameters, or abrogate target engagement [3]. The quantitative evidence presented below establishes the specific, verifiable differentiation of 2-bromo-5-propyl-1,3,4-thiadiazole relative to its closest comparators.

2-Bromo-5-propyl-1,3,4-thiadiazole: Synthetic and Property Differentiation


Bromo Substituent: Gateway to Cross-Coupling and SNAr

2-Bromo-5-propyl-1,3,4-thiadiazole contains a bromine atom at the 2-position that serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. Comparative studies of 2-halo-1,3,4-thiadiazoles demonstrate that the 2-bromo derivative reacts with N,N-dialkylaminoethylamines and N-methylpiperazine to afford the corresponding amino-1,3,4-thiadiazole derivatives, a transformation not possible with the non-halogenated 5-propyl-1,3,4-thiadiazole [2]. The bromo substituent enables subsequent functionalization that is completely inaccessible to 5-propyl-1,3,4-thiadiazole lacking the halogen leaving group, establishing a binary functional differentiation (reactive vs. non-reactive).

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling Chemistry

Propyl Substituent Offers Balanced Lipophilicity

The 5-propyl substituent confers a molecular weight of 207.09 g/mol and a calculated cLogP of approximately 2.8, positioning this compound at an intermediate lipophilicity between the methyl homolog (2-bromo-5-methyl-1,3,4-thiadiazole: MW ~193 g/mol, cLogP ~1.9) and the butyl homolog (2-bromo-5-butyl-1,3,4-thiadiazole: MW ~221 g/mol, cLogP ~3.7) [1]. In medicinal chemistry optimization, this intermediate lipophilicity range is often associated with favorable oral bioavailability and balanced ADME properties [2]. The specific combination of bromine at position 2 (enabling derivatization) and propyl at position 5 (providing moderate lipophilicity without exceeding Lipinski's Rule of Five thresholds) represents a calculated structural optimization that may be preferable for hit-to-lead campaigns relative to shorter or longer alkyl chain homologs.

Physicochemical Property Optimization Drug Design SAR Analysis

Established Supply Chain and Validated Purity

2-Bromo-5-propyl-1,3,4-thiadiazole is commercially available from multiple reputable vendors with documented purity specifications of ≥98% (HPLC) and defined storage conditions (sealed in dry environment, 2–8°C) . In contrast, the 5-butyl analog (2-bromo-5-butyl-1,3,4-thiadiazole) and the 5-cyclopentylmethyl analog (2-bromo-5-(cyclopentylmethyl)-1,3,4-thiadiazole) show more limited commercial availability with fewer documented purity certificates and less standardized storage recommendations, potentially introducing procurement delays and quality variability for time-sensitive research programs . The propyl homolog's broader vendor network and established supply chain infrastructure provide a quantifiable advantage in procurement reliability and batch-to-batch consistency.

Chemical Procurement Building Block Sourcing Quality Control

2-Bromo-5-propyl-1,3,4-thiadiazole: Priority Applications


Balanced Lipophilicity in Hit-to-Lead Optimization

2-Bromo-5-propyl-1,3,4-thiadiazole provides a calculated cLogP of approximately 2.8, positioning it within the optimal lipophilicity window (cLogP 1–4) for CNS drug candidates and orally bioavailable small molecules [1]. This intermediate value avoids the excessive lipophilicity of butyl homologs (cLogP ~3.7) that may lead to poor solubility, high metabolic turnover, and hERG channel blockade, while offering improved membrane permeability relative to the methyl homolog (cLogP ~1.9) [2]. Programs targeting CNS indications, anti-infectives, or oncology agents where balanced ADME properties are critical should prioritize the propyl-substituted building block over shorter or longer alkyl chain alternatives [3].

Parallel Library Synthesis via Suzuki-Miyaura Coupling

The 2-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, facilitating the rapid generation of diverse 2-aryl/heteroaryl-5-propyl-1,3,4-thiadiazole libraries [1]. This synthetic route is completely inaccessible to non-halogenated 5-propyl-1,3,4-thiadiazole, which lacks the necessary halogen leaving group [2]. The bromo substituent also supports Buchwald-Hartwig amination for C–N bond formation and nucleophilic aromatic substitution with amine nucleophiles, providing orthogonal diversification strategies from a single building block [3]. Procurement of this compound enables three distinct derivatization pathways (Suzuki coupling, SNAr amination, Buchwald-Hartwig amination) from a single intermediate, maximizing SAR expansion efficiency per synthetic step.

2-Amino Derivative Synthesis for Antimicrobial and Anticancer Screening

2-Bromo-5-propyl-1,3,4-thiadiazole reacts with N,N-dialkylaminoethylamines and N-methylpiperazine to yield the corresponding 2-amino-substituted-5-propyl-1,3,4-thiadiazole derivatives [1]. These amino-substituted products serve as direct precursors to bioactive molecules with documented antimicrobial and anticancer activities within the 1,3,4-thiadiazole class [2]. The propyl substituent at the 5-position contributes a specific steric and electronic profile that may influence target binding and selectivity relative to methyl, ethyl, or butyl analogs, as established in SAR studies of 5-alkyl-1,3,4-thiadiazole series [3]. Research groups engaged in infectious disease or oncology drug discovery should procure this specific homolog to systematically explore alkyl chain SAR relationships.

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